

# **Avitinib CAS number and chemical properties**

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Compound of Interest		
Compound Name:	Avitinib	
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An In-depth Technical Guide to **Avitinib**: Chemical Properties, Mechanism of Action, and Experimental Analysis

#### Introduction

**Avitinib**, also known as Abivertinib or AC0010, is a third-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to mutations such as T790M.[3][4] This document provides a comprehensive overview of **Avitinib**'s chemical properties, its mechanism of action through key signaling pathways, and detailed experimental protocols for its evaluation.

# **Chemical Properties**

**Avitinib** is a pyrrolopyrimidine-based compound.[5] Its chemical and physical properties are summarized in the table below.



Property	Value	
CAS Number	1557267-42-1[5]	
Synonyms	AC0010, Abivertinib[2][5]	
Molecular Formula	C26H26FN7O2[5]	
Molecular Weight	487.5 g/mol [5]	
IUPAC Name	N-[3-[[2-[[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide[5]	
Appearance	Crystalline solid[5]	
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.9 mg/ml[5][6]	
Storage Temperature	-20°C[5]	

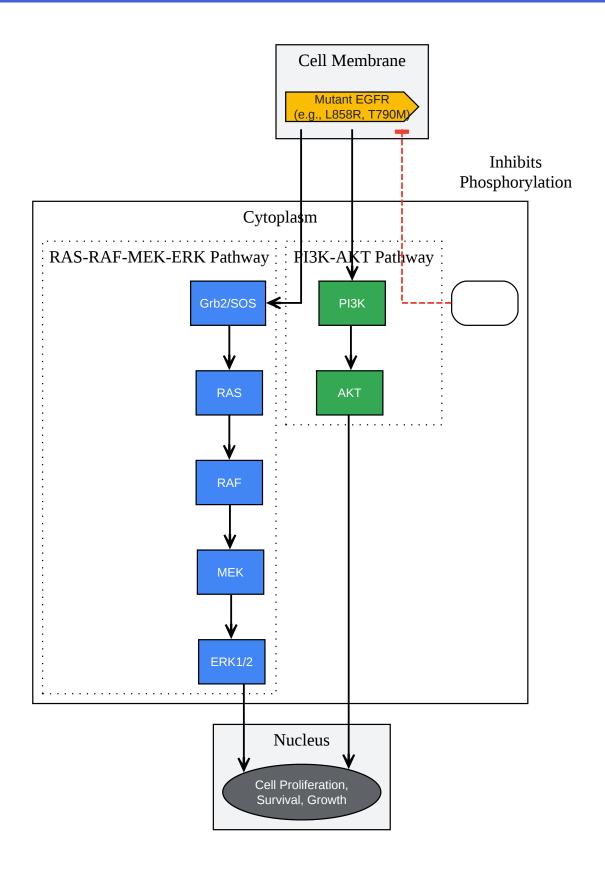
## **Mechanism of Action and Signaling Pathways**

Avitinib functions as a selective inhibitor of mutant forms of EGFR.[2] Upon oral administration, it covalently binds to and inhibits the activity of these mutated receptors, including the T790M resistance mutation.[2] This blockage prevents EGFR-mediated signaling, which in turn can induce cell death and inhibit tumor growth in cancer cells with these specific mutations.[2] By being selective for mutant EGFR, Avitinib's toxicity profile may be reduced compared to non-selective EGFR inhibitors that also target wild-type EGFR.[2]

The primary signaling pathway affected by **Avitinib** is the EGFR signaling cascade. In cancer, mutated EGFR is often constitutively active, leading to the hyperactivation of downstream prosurvival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][7] **Avitinib**'s inhibition of EGFR phosphorylation at sites like Tyr1068 prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting the phosphorylation of key kinases like Akt and ERK1/2.[1]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by **Avitinib**.





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Avitinib inhibits mutant EGFR, blocking downstream signaling.



# Quantitative Data In Vitro Efficacy (IC50 Values)

**Avitinib** demonstrates high potency against EGFR mutations, particularly the L858R/T790M double mutation, while showing significantly less activity against wild-type EGFR.[8]

Target	Cell Line	IC50 Value
EGFR L858R/T790M	-	0.18 nM[1][8]
EGFR L858R	-	0.18 nM[1]
Wild-Type EGFR	-	7.68 nM[1][8]
Mutant EGFR Phosphorylation	NCI-H1975	7.3 nM[1]
Mutant EGFR Phosphorylation	NIH/3T3_TC32T8	2.8 nM[1]
BTK (Bruton's Tyrosine Kinase)	-	59 nM[8]
JAK3 (Janus Kinase 3)	-	360 nM[8]

#### **Pharmacokinetic Parameters in Rats**

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to understand the absorption, distribution, metabolism, and excretion of **Avitinib**.[8][9]

Parameter	Value (following oral administration)	
T <sub>max</sub> (Time to max concentration)	1 to 2 hours[8]	
Bioavailability	15.9 - 41.4%[8]	
Elimination Half-life (t1/2)	~1.73 hours[8]	
Total Body Clearance	5.91 L/h/kg[8]	
Volume of Distribution	14.76 L/kg[8]	

# **Experimental Protocols**



## In Vitro Metabolic Stability and Inhibition Assay

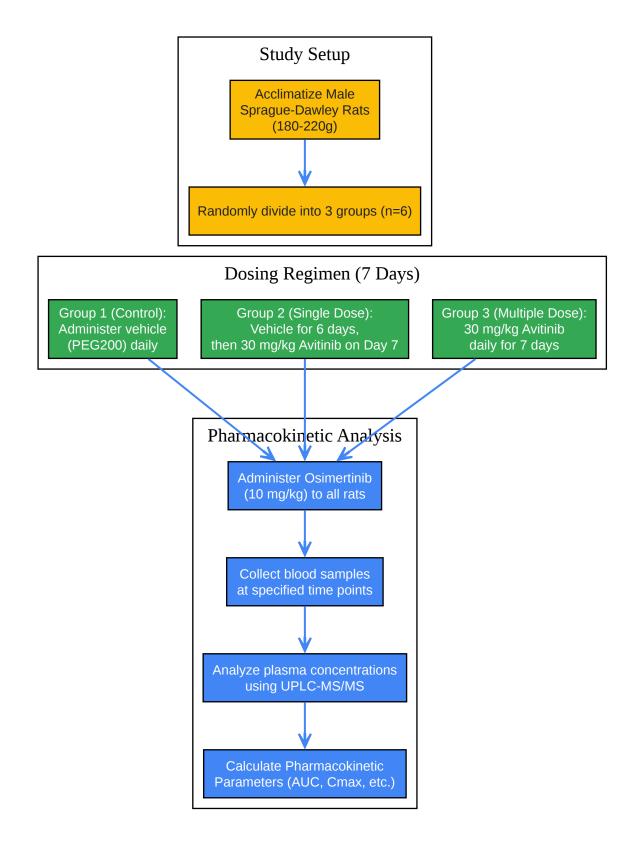
This protocol is designed to assess the inhibitory effect of **Avitinib** on the metabolism of another drug, such as osimertinib, using rat liver microsomes (RLM).[9]

- Preparation of Incubation System: A total volume of 200 μL is prepared containing the metabolic substrate (e.g., 0.01 μM osimertinib), the inhibitor (1 μM Avitinib), 100 mM potassium phosphate buffer (pH 7.4), and rat liver microsomes.[9]
- Pre-incubation: The mixture is pre-incubated for 5 minutes in a 37°C water bath.[9]
- Initiation of Reaction: The metabolic reaction is initiated by adding 1 mM NADPH.[9]
- Termination of Reaction: The reaction is stopped at various time points (e.g., 0, 10, 20, 30, 40, 50 minutes) by adding 200 μL of ice-cold acetonitrile (ACN).[9]
- Sample Processing: An internal standard (e.g., 50 ng/mL diazepam) is added, and the mixture is centrifuged at 13,000 rpm for 10 minutes at 4°C.[9]
- Analysis: The supernatant is collected, and a 2 μL aliquot is injected into a UPLC-MS/MS system for quantification of the remaining substrate. The half-maximal inhibitory concentration (IC<sub>50</sub>) is then calculated.[9]

# In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the effect of **Avitinib** on the pharmacokinetics of a co-administered drug in a rat model.[9][10]





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Workflow for the in vivo pharmacokinetic study in rats.



### Conclusion

**Avitinib** is a potent and selective third-generation EGFR inhibitor with a well-defined chemical structure and mechanism of action. Its high affinity for clinically relevant EGFR mutations, coupled with a lower affinity for wild-type EGFR, makes it a promising therapeutic agent for NSCLC. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigations, including ongoing clinical trials, will continue to elucidate its full therapeutic potential and safety profile.[2]

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